molecular formula C17H11F2N5S B11049624 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11049624
M. Wt: 355.4 g/mol
InChI Key: SHHGYIOPUXRJAV-ONEGZZNKSA-N
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Description

3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a difluorobenzyl and a pyridinyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Substitution Reactions: The difluorobenzyl and pyridinyl ethenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the triazole-thiadiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-4-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H11F2N5S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11F2N5S/c18-13-6-12(7-14(19)9-13)8-15-21-22-17-24(15)23-16(25-17)4-3-11-2-1-5-20-10-11/h1-7,9-10H,8H2/b4-3+

InChI Key

SHHGYIOPUXRJAV-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F

Canonical SMILES

C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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